4-((3-Methylbenzyl)thio)pentan-2-one
Description
Contextualization within Modern Organic Chemistry
Modern organic chemistry is characterized by its pursuit of molecular complexity and functional diversity, enabling advancements in fields ranging from medicine to materials science. Central to this progress is the development of synthetic methodologies that allow for the precise construction of molecules containing multiple functional groups. Organosulfur compounds, and specifically thioethers, represent a vital class of molecules due to their widespread presence in pharmaceuticals, natural products, and functional materials. pku.edu.cnacs.org The thioether functional group, characterized by a carbon-sulfur-carbon linkage, is found in crucial biological molecules like the amino acid methionine and is a key structural motif in numerous therapeutic agents. nih.govnih.gov
The integration of a thioether with a ketone functional group within the same molecular framework creates a hybrid architecture with unique electronic and steric properties. Ketones are fundamental carbonyl compounds that serve as versatile intermediates and are themselves present in a vast array of biologically active molecules and industrial chemicals. masterorganicchemistry.com The juxtaposition of the nucleophilic sulfur atom of the thioether and the electrophilic carbonyl carbon of the ketone offers intriguing possibilities for intramolecular interactions and diverse reactivity, making such hybrid compounds a subject of significant interest in contemporary synthetic design.
The Significance of Hybrid Thioether-Ketone Architectures in Synthetic Design
The presence of both a thioether and a ketone moiety within a single molecule imparts a dual reactivity profile that is highly valuable in synthetic design. The sulfur atom in a thioether is a soft nucleophile, capable of participating in alkylation and metal coordination, and can be oxidized to form sulfoxides and sulfones, which dramatically alters the molecule's polarity and reactivity. taylorandfrancis.comnih.gov This oxidation-responsive behavior is increasingly exploited in designing "smart" materials and drug delivery systems that react to specific biological environments, such as the high levels of reactive oxygen species (ROS) in cancer cells. taylorandfrancis.comnih.gov
Simultaneously, the ketone's carbonyl group is a classic electrophilic site, amenable to a wide range of nucleophilic additions, reductions, and alpha-functionalization reactions. This allows for extensive molecular elaboration. The combination of these two functional groups in a molecule like 4-((3-Methylbenzyl)thio)pentan-2-one provides multiple handles for subsequent chemical transformations. This bifunctionality is a cornerstone of modern synthetic strategy, where complex target molecules are built efficiently by leveraging the orthogonal reactivity of different functional groups. Furthermore, thioether-containing ligands have demonstrated increasing importance in stabilizing metal centers for catalysis, suggesting that thioether-ketone compounds could serve as precursors to novel ligand systems. researchgate.net
Evolution of Synthetic Strategies for Analogous Structures
The construction of the carbon-sulfur (C-S) bond is the key step in the synthesis of thioethers. Historically, the most common method has been the nucleophilic substitution (SN2) reaction between an alkyl halide and a thiolate anion. acs.org This straightforward approach remains widely used for creating simple thioethers. The synthesis of this compound can be envisioned via a similar classic pathway, involving the reaction of a sulfur-based nucleophile with an appropriate pentanone electrophile, or vice-versa.
However, the field of organic synthesis has seen a dramatic evolution in C-S bond formation methodologies, driven by the need for greater efficiency, substrate scope, and functional group tolerance. researchgate.net Key advancements include:
Transition Metal-Catalyzed Cross-Coupling: Palladium-, copper-, and nickel-catalyzed reactions have become powerful tools for forming C-S bonds, particularly for aryl thioethers, by coupling thiols with organic halides or boronic acids. taylorandfrancis.comrsc.org
C-H Functionalization: More recently, direct C-H functionalization has emerged as a highly atom-economical strategy, avoiding the need for pre-functionalized starting materials. pku.edu.cnresearchgate.net This approach involves the direct conversion of a C-H bond into a C-S bond, often mediated by a transition metal catalyst. pku.edu.cn
Modern Reagents and Conditions: To circumvent the use of volatile and malodorous thiols, various odorless sulfur sources and thiol equivalents, such as thiourea (B124793) and Bunte salts (S-alkyl or S-aryl thiosulfates), have been developed. taylorandfrancis.comorganic-chemistry.org Additionally, photoredox catalysis and electro-catalysis are providing new, mild, and sustainable pathways for C-S bond formation. researchgate.netrsc.org
For analogous β-acetamido sulfides and other thioether-ketones, methods like the direct difunctionalization of alkenes using reagents such as molecular iodine as a catalyst and DMSO as an oxidant have proven effective. organic-chemistry.org The synthesis of 4-Methylthio-4-methyl-2-pentanone, a flavor compound, can be achieved through the condensation of acetone (B3395972) and phenol (B47542) catalyzed by an acidic ion-exchange resin and promoted by methyl mercaptan. chemicalbook.com These varied strategies highlight the expanding toolkit available to organic chemists for constructing thioether-containing molecules with precision and efficiency.
Research Avenues and Gaps in the Study of this compound
Despite the clear synthetic accessibility and the interesting structural features of this compound, a survey of the scientific literature reveals a significant gap in its dedicated study. While general properties can be inferred from its structure, specific experimental data is sparse. This lack of focused research presents several opportunities for investigation:
Detailed Physicochemical and Spectroscopic Characterization: There is a need for a comprehensive analysis of the compound's properties. While basic data is available, detailed spectroscopic studies (NMR, IR, Mass Spectrometry) have not been formally published. Such data is fundamental for confirming its structure and understanding its electronic properties. mdpi.comacs.org
Exploration of Reactivity: The dual functionality of the thioether and ketone groups has not been systematically explored. Studies could investigate the selective oxidation of the sulfur atom, the derivatization of the ketone, and potential intramolecular interactions or cyclization reactions under various conditions.
Potential Applications: The structural motifs present in this compound are common in medicinal chemistry and materials science. researchgate.netthegoodscentscompany.com Research is needed to screen this compound for biological activity (e.g., anticancer, antimicrobial) or for its utility as a building block in the synthesis of more complex molecules, such as specialized polymers or catalytic ligands. researchgate.netresearchgate.net
Comparative Studies: A comparative study of its properties and reactivity against its isomers (e.g., 4-((2-Methylbenzyl)thio)pentan-2-one and 4-((4-Methylbenzyl)thio)pentan-2-one) would provide valuable structure-activity relationship insights.
The compound this compound currently represents a blank space on the map of chemical research. While its synthesis and basic properties are understood within the broader context of organic chemistry, it remains an uncharacterized molecule with unexplored potential.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈OS |
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=CC(=CC=C1)CSCC(C)CC(=O)C |
| InChI Key | N/A |
Note: Data is based on calculated values and information from chemical suppliers, as dedicated experimental studies are not widely available in peer-reviewed literature.
Structure
3D Structure
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]pentan-2-one |
InChI |
InChI=1S/C13H18OS/c1-10-5-4-6-13(7-10)9-15-12(3)8-11(2)14/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
MXENYRBAHJNLNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(C)CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Methylbenzyl Thio Pentan 2 One and Its Stereoisomers
Retrosynthetic Analysis of 4-((3-Methylbenzyl)thio)pentan-2-one
Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. This process involves breaking down the target molecule into precursor molecules through a series of "disconnections" that correspond to known chemical reactions.
Key Disconnections and Precursor Identification
For this compound, two primary retrosynthetic disconnections can be identified, leading to plausible precursor molecules. The most logical disconnection is at the carbon-sulfur (C-S) bond, as this bond is often formed through nucleophilic substitution or addition reactions.
Disconnection 1: C-S Bond (Thioether Linkage)
This disconnection breaks the bond between the sulfur atom and the carbon at the 4-position of the pentan-2-one backbone. This leads to two potential sets of precursors:
Route A (Conjugate Addition): This route considers the target molecule as an adduct from a Michael addition reaction. The precursors identified are 3-methylbenzylthiol and an α,β-unsaturated ketone, specifically 4-methyl-3-penten-2-one (commonly known as mesityl oxide). This is a highly convergent and atom-economical approach.
Route B (Nucleophilic Substitution): This pathway involves the reaction of a nucleophilic sulfur species with an electrophilic carbon. The precursors are 3-methylbenzylthiol and a pentan-2-one derivative with a leaving group at the 4-position, such as 4-halopentan-2-one (e.g., 4-bromopentan-2-one).
Disconnection 2: C-C Bond of the Pentanone Backbone
While less common for this type of molecule, a disconnection of a carbon-carbon bond in the pentanone backbone could also be considered, for instance, through an aldol-type reaction. However, the C-S disconnection represents a more direct and practical synthetic strategy.
The following table summarizes the key disconnections and the resulting precursor molecules:
| Disconnection Point | Synthetic Strategy | Precursor 1 | Precursor 2 |
| Carbon-Sulfur Bond | Conjugate Addition (Thia-Michael) | 3-Methylbenzylthiol | 4-Methyl-3-penten-2-one (Mesityl Oxide) |
| Carbon-Sulfur Bond | Nucleophilic Substitution | 3-Methylbenzylthiol | 4-Halopentan-2-one |
Classical Synthetic Routes and Their Limitations
Traditional methods for the synthesis of β-keto sulfides like this compound have been well-established in organic chemistry. These routes are generally reliable but may have limitations regarding reaction conditions, regioselectivity, and substrate scope.
Nucleophilic Addition Reactions to Carbonyls
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the Thia-Michael reaction, is a prominent method for synthesizing β-keto sulfides. acsgcipr.orgmdpi.com In the context of this compound, this involves the reaction of 3-methylbenzylthiol with mesityl oxide.
This reaction is typically catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. rsc.org The thiolate then attacks the β-carbon of the α,β-unsaturated ketone. The reaction can often be carried out under mild conditions and is highly atom-efficient. acsgcipr.org However, potential limitations include the reversibility of the reaction and the possibility of side reactions, such as the oxidation of the thiol to a disulfide.
Thioether Formation Strategies
A widely used strategy for forming thioethers is the reaction of a thiol with an alkyl halide. nih.gov For the synthesis of this compound, this would involve the reaction of 3-methylbenzylthiol with a 4-halopentan-2-one. This reaction proceeds via an SN2 mechanism, where the thiolate anion acts as a nucleophile and displaces the halide leaving group.
The choice of base and solvent is crucial for the success of this reaction. A non-nucleophilic base is typically used to deprotonate the thiol without competing in the substitution reaction. A key limitation of this method is the potential for elimination side reactions, especially with sterically hindered substrates or stronger bases. Additionally, the preparation of the α-haloketone precursor is an extra synthetic step.
Development of Novel Synthetic Pathways
Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the formation of carbon-sulfur bonds. These modern approaches often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Catalytic Approaches to Carbon-Sulfur Bond Formation
Modern catalytic methods provide powerful alternatives for the synthesis of β-keto sulfides. nih.gov Photoredox catalysis, for instance, has emerged as a mild and efficient way to generate α-thio radicals that can then participate in coupling reactions. nih.gov These reactions can often be performed at room temperature and are tolerant of a wide range of functional groups.
Another innovative approach involves the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from multiple starting materials. beilstein-journals.orgnih.gov A chemoenzymatic method has been described for the synthesis of β-ketosulfides that avoids the use of foul-smelling thiols directly. beilstein-journals.orgnih.gov
The following table provides a comparative overview of the different synthetic methodologies:
| Methodology | Key Features | Advantages | Limitations |
| Classical Routes | |||
| Thia-Michael Addition | Base-catalyzed conjugate addition of a thiol to an α,β-unsaturated ketone. | High atom economy, often mild conditions. | Reversibility, potential for thiol oxidation. |
| Nucleophilic Substitution | SN2 reaction of a thiolate with an α-haloketone. | Generally reliable and well-understood. | Requires pre-functionalized ketone, potential for elimination. |
| Novel Pathways | |||
| Photoredox Catalysis | Generation of α-thio radicals for C-S bond formation. | Mild reaction conditions, high functional group tolerance. | May require specialized equipment and expensive catalysts. |
| Multicomponent Reactions | Combination of multiple starting materials in a single step. | High efficiency and complexity generation. | Can be challenging to optimize and may have limited substrate scope. |
Stereoselective Synthesis of this compound
The structure of this compound contains a chiral center at the fourth carbon position, making the stereoselective synthesis of its enantiomers a key objective for applications requiring stereochemically pure compounds. A review of current chemical literature indicates a lack of published studies specifically detailing the stereoselective synthesis of this compound. However, general strategies in asymmetric synthesis can be postulated for its formation.
Asymmetric Induction Strategies
Asymmetric induction involves the use of a chiral auxiliary or reagent to influence the stereochemical outcome of a reaction. For the synthesis of this compound, a potential strategy would involve the conjugate addition of 3-methylbenzylthiol to a chiral α,β-unsaturated ketone precursor. The chiral auxiliary, covalently bonded to the precursor, would sterically hinder one face of the molecule, directing the incoming nucleophile (the thiol) to the opposite face, thus creating the desired stereoisomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Enantioselective Catalysis in Chiral Center Formation
Enantioselective catalysis is a powerful tool for establishing chiral centers. nih.govscispace.com A hypothetical catalytic asymmetric synthesis of this compound could be achieved via the Michael addition of 3-methylbenzylthiol to pent-3-en-2-one (B7821955), catalyzed by a chiral catalyst. Chiral organocatalysts, such as those based on thiourea (B124793) or squaramide, are known to activate α,β-unsaturated systems towards nucleophilic attack while creating a chiral environment that directs the stereochemical outcome. researchgate.netnih.gov Similarly, transition metal complexes with chiral ligands could also catalyze this transformation with high enantioselectivity. mdpi.com The selection of the catalyst and reaction conditions would be critical to achieving high yield and enantiomeric excess (ee).
Table 1: Hypothetical Catalysts for Enantioselective Synthesis
| Catalyst Type | Potential Chiral Ligand/Motif | Expected Outcome |
|---|---|---|
| Organocatalyst | Chiral Thiourea or Squaramide | High enantioselectivity through hydrogen bonding activation. |
| Metal Complex | Copper(II) with Chiral Phosphine Ligand | High turnover and enantioselectivity. scispace.com |
Diastereoselective Control in Multi-Chiral Center Synthesis
While the primary structure of this compound has only one chiral center, derivatives could possess multiple stereocenters. In such hypothetical scenarios, achieving diastereoselective control would be paramount. This involves controlling the relative configuration of two or more newly formed stereocenters. nih.govrsc.org For instance, if a substituent were added to the pentanone backbone, creating a second chiral center, the synthetic strategy would need to control the approach of the thiol nucleophile relative to the existing stereocenter to selectively form one diastereomer over others. This can be achieved through substrate control, where the inherent chirality of the molecule directs the reaction, or reagent control, using a chiral reagent or catalyst that favors the formation of a specific diastereomer. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of any chemical, including this compound, is crucial for sustainable chemical manufacturing. psu.eduresearchgate.net These principles aim to reduce waste, minimize energy consumption, and use renewable resources. msu.edunih.gov
Solvent-Free Reactions
One of the core principles of green chemistry is the reduction or elimination of auxiliary substances like solvents. psu.edu For the synthesis of this compound, a solvent-free approach to the key thiol-Michael addition step could be envisioned. This might involve reacting neat pent-3-en-2-one with 3-methylbenzylthiol, potentially with grinding (mechanochemistry) or in the presence of a solid-supported catalyst. Such conditions can lead to higher reaction rates, easier product isolation, and a significant reduction in solvent waste.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Addition reactions are ideal from an atom economy perspective as they, in theory, incorporate all reactant atoms into the final product, resulting in 100% atom economy.
The synthesis of this compound via the conjugate addition of 3-methylbenzylthiol to pent-3-en-2-one is an excellent example of an atom-economical reaction.
Reaction: C₅H₈O (pent-3-en-2-one) + C₈H₁₀S (3-methylbenzylthiol) → C₁₃H₁₈OS (this compound)
Table 2: Atom Economy Calculation
| Reactant | Formula | Molar Mass ( g/mol ) | Total Reactant Mass ( g/mol ) |
|---|---|---|---|
| Pent-3-en-2-one | C₅H₈O | 84.12 | |
| 3-Methylbenzylthiol | C₈H₁₀S | 138.23 | |
| Total | 222.35 | ||
| Product | Formula | Molar Mass ( g/mol ) | |
| This compound | C₁₃H₁₈OS | 222.35 |
| Atom Economy | | (222.35 / 222.35) * 100 | 100% |
This calculation demonstrates that, theoretically, this synthetic route generates no waste byproducts, aligning perfectly with the principles of green chemistry. researchgate.net Maximizing atom economy is a fundamental goal in designing sustainable chemical processes.
Sustainable Catalysis
Sustainable catalytic methods for the synthesis of this compound primarily revolve around the use of heterogeneous catalysts, organocatalysts, and biocatalysts. These catalysts offer significant advantages over traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture and often involve toxic or precious metals.
Heterogeneous Catalysis:
One of the most promising avenues for the sustainable synthesis of β-thio-ketones is the use of solid-supported catalysts. These catalysts are easily recoverable by simple filtration, can often be reused multiple times without significant loss of activity, and can facilitate reactions under mild or even solvent-free conditions.
A notable example of a recyclable heterogeneous catalyst for thia-Michael additions is the polymeric resin Amberlyst® A21. This basic resin has been shown to efficiently catalyze the reaction between various thiols and Michael acceptors under solvent-free conditions at room temperature. The procedure is characterized by its operational simplicity, high atom economy, and minimal waste generation, as the catalyst can be filtered off and reused for several cycles. While the specific reaction of 3-methylbenzylthiol with mesityl oxide has not been detailed, the successful application of this catalyst to a range of aromatic thiols and both cyclic and acyclic enones demonstrates its potential for the synthesis of the target compound.
The table below illustrates the effectiveness of Amberlyst® A21 in the thia-Michael addition of various thiols to different α,β-unsaturated carbonyl compounds, showcasing the versatility of this sustainable catalytic system.
Table 1: Amberlyst® A21 Catalyzed Thia-Michael Addition under Solvent-Free Conditions
| Thiol (Michael Donor) | α,β-Unsaturated Compound (Michael Acceptor) | Product | Yield (%) |
|---|---|---|---|
| Thiophenol | Ethyl acrylate | Ethyl 3-(phenylthio)propanoate | 98 |
| Thiophenol | Acrylamide | 3-(Phenylthio)propanamide | 95 |
| Thiophenol | Methyl vinyl ketone | 4-(Phenylthio)butan-2-one | 92 |
| Thiophenol | Cyclopentenone | 3-(Phenylthio)cyclopentan-1-one | 90 |
| Benzyl (B1604629) mercaptan | Ethyl acrylate | Ethyl 3-(benzylthio)propanoate | 96 |
Data is based on analogous reactions and serves as a representation of the catalyst's potential.
Another class of effective heterogeneous catalysts for this transformation includes heteropolyacids, such as H₃PW₁₂O₄₀. This catalyst has demonstrated high efficiency for the conjugate addition of thiols to α,β-unsaturated ketones under mild conditions. A key advantage of using H₃PW₁₂O₄₀ is its recyclability; it can be recovered from the reaction mixture by simple filtration and reused multiple times without a noticeable decrease in its catalytic activity. This approach aligns with green chemistry principles by offering high yields and easy catalyst separation.
Organocatalysis:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in sustainable synthesis. These catalysts are typically metal-free, less toxic, and often operate under mild reaction conditions. For the synthesis of this compound, particularly its stereoisomers, chiral organocatalysts are of significant interest.
Cinchona alkaloid-derived thioureas are highly effective organocatalysts for the enantioselective conjugate addition of thiols to α,β-unsaturated ketones. These bifunctional catalysts activate both the thiol and the enone through hydrogen bonding, facilitating a highly stereocontrolled reaction. This methodology allows for the synthesis of optically active β-thio-ketones with high enantiomeric excess. While specific data for the target molecule is not available, the broad applicability of these catalysts to various aromatic thiols and enones suggests their utility in the asymmetric synthesis of this compound's stereoisomers.
The table below presents representative results for the organocatalytic enantioselective sulfa-Michael addition to α,β-unsaturated ketones, highlighting the potential for producing chiral variants of the target compound.
Table 2: Enantioselective Organocatalytic Sulfa-Michael Addition
| Thiol | α,β-Unsaturated Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Thiophenol | Cyclohexenone | 1 | 98 | 95 |
| 4-Methoxythiophenol | Cyclohexenone | 1 | 99 | 96 |
| Thiophenol | Cyclopentenone | 1 | 95 | 92 |
| 4-Chlorothiophenol | Chalcone | 5 | 92 | 90 |
Data is based on analogous reactions using cinchona alkaloid-derived catalysts and illustrates the potential for asymmetric synthesis.
Furthermore, prolinamide immobilized on solid supports, such as metal-organic frameworks (MOFs) like UiO-66-NH₂, represents a bridge between heterogeneous and organocatalysis. These solid catalysts are recyclable and have shown promise in promoting thia-Michael additions, contributing to a more sustainable process for synthesizing β-thioketones.
Biocatalysis:
Biocatalysis utilizes enzymes to perform chemical transformations, offering a highly sustainable and environmentally friendly approach. Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of β-thio-ketones, enzymes such as lanthipeptide cyclases (LanC) have been shown to catalyze intramolecular thia-Michael additions. While the direct application of enzymes for the intermolecular synthesis of this compound is still an emerging area of research, the principles of biocatalysis offer a future direction for a truly green synthesis of this compound and its stereoisomers. The high selectivity of enzymes could be particularly advantageous for the production of single enantiomers, which is often a requirement in various applications.
Advanced Spectroscopic Elucidation of Molecular Architecture and Dynamics
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity, conformation, and electronic environment of each atom. For 4-((3-Methylbenzyl)thio)pentan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY) NMR experiments, supplemented by dynamic NMR studies, would fully characterize its molecular architecture.
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of the nuclei, which is, in turn, influenced by the molecule's conformation. While specific experimental data for this compound is not publicly available, a detailed analysis can be constructed based on data from structurally analogous compounds, such as various benzyl (B1604629) thioethers and molecules containing the 4-oxopentan-3-yl thioether moiety.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylbenzyl group, the benzylic methylene (B1212753) protons, the methine proton adjacent to the sulfur atom, the methylene protons alpha to the carbonyl group, and the two methyl groups. The diastereotopic nature of the methylene protons (H-3) adjacent to the chiral center (C-4) is a key feature. Due to the presence of the stereocenter at C-4, these protons are chemically non-equivalent and are expected to appear as a complex multiplet, often referred to as an ABX system when coupled to the H-4 proton.
Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon (C-2) is expected to appear significantly downfield, a characteristic feature of ketones. The chemical shifts of the carbons in the pentanone chain are influenced by the electron-withdrawing nature of the carbonyl group and the thioether linkage.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (CH₃-C=O) | ~2.15 | s |
| H-3 (CH₂) | ~2.70 - 2.90 | m (diastereotopic) |
| H-4 (CH-S) | ~3.30 - 3.50 | m |
| H-5 (CH₃-CH) | ~1.35 | d |
| Ar-CH₃ | ~2.34 | s |
| Ar-CH₂-S | ~3.75 | s |
| Ar-H | ~7.00 - 7.25 | m |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | ~30.5 |
| C-2 (C=O) | ~207.0 |
| C-3 (CH₂) | ~48.0 |
| C-4 (CH-S) | ~42.0 |
| C-5 (CH₃-CH) | ~21.0 |
| Ar-CH₃ | ~21.4 |
| Ar-CH₂-S | ~36.0 |
| Ar-C (quaternary) | ~138.0, ~137.5 |
| Ar-CH | ~126.0 - 129.5 |
Two-dimensional NMR experiments are indispensable for unambiguously assigning proton and carbon signals and for determining the molecule's stereochemistry and spatial arrangement.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Key expected correlations include the coupling between the H-4 methine proton and the protons of the adjacent methylene group (H-3) and the methyl group (H-5). This would confirm the connectivity of the pentan-2-one backbone. The aromatic protons of the 3-methylbenzyl group would also show correlations consistent with their substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining through-space proximity between protons, providing insights into the preferred conformation and stereochemistry. For this compound, NOESY correlations would be expected between the benzylic methylene protons (Ar-CH₂) and the aromatic protons on the same ring. More significantly, correlations between the benzylic protons and the protons on the pentanone chain (specifically H-3 and H-4) would help to define the rotational conformation around the S-CH₂ and C4-S bonds. The spatial relationship between the protons on the chiral center (H-4) and the adjacent methylene group (H-3) could also be probed to understand local conformational preferences.
The single bonds within the flexible backbone of this compound, particularly the C4-S and S-CH₂ bonds, are subject to rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, at lower temperatures, this rotation can be slowed, potentially leading to the observation of distinct conformers.
Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra over a range of temperatures, can be used to determine the energy barriers associated with this bond rotation. As the temperature is lowered, the single sharp peaks corresponding to protons that are exchanging between different conformational environments would broaden, eventually decoalesce into separate signals for each distinct conformer at the coalescence temperature. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. While specific data is unavailable, studies on related acyclic thioethers and other flexible molecules suggest that the rotational barriers would be in a range accessible by DNMR techniques.
Vibrational Spectroscopy (FTIR and Raman) for Functional Group Environment
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the vibrational modes of a molecule. These techniques are particularly sensitive to the nature of functional groups and their local environment, making them powerful tools for conformational analysis.
Carbonyl (C=O) Stretching: The FTIR and Raman spectra of this compound will be dominated by a strong absorption band corresponding to the C=O stretching vibration. For a saturated aliphatic ketone, this band is typically observed in the range of 1705-1725 cm⁻¹. The precise position of this band is sensitive to the local molecular environment. In this molecule, the thioether group at the β-position is not expected to cause a significant electronic (conjugative) shift, so the frequency should be characteristic of a typical dialkyl ketone.
Thioether (C-S) Stretching: The C-S stretching vibrations of thioethers are generally weaker in FTIR spectra but can be more prominent in Raman spectra. These modes are typically found in the 600-800 cm⁻¹ region of the spectrum. For a molecule with multiple C-S bonds and free rotation, such as this compound, several bands corresponding to symmetric and antisymmetric C-S-C stretches may be observed. The complexity of this region often increases with the size of the alkyl groups attached to the sulfur atom due to the presence of multiple conformational isomers.
Predicted Vibrational Frequencies:
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| C=O Stretch | ~1715 | Strong | Medium |
| C-H (sp³) Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C-H (aromatic) Stretch | 3000 - 3100 | Medium | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium | Medium-Strong |
| C-C-C (ketone) Asymmetric Stretch | ~1220 | Medium | Weak |
The flexibility of the alkyl and benzyl groups around the thioether linkage allows for the existence of multiple conformational isomers (rotamers) at room temperature. Each of these conformers will have a unique set of vibrational modes. While many of these modes will be very similar in frequency, some, particularly those involving the C-S bonds and the molecular backbone, may differ slightly.
In a detailed vibrational analysis, the spectra would be recorded at various temperatures. As the temperature is lowered, the equilibrium between conformers would shift, favoring the lower energy states. This change in population would be reflected in the relative intensities of the vibrational bands corresponding to each conformer. By analyzing these changes, it is possible to deduce information about the relative energies of the different conformers. The C-S stretching region in the Raman spectrum is particularly useful for such studies, as the bands in this region are often sensitive to the dihedral angles around the C-S bonds.
Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for elucidating the structure of this compound by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula. For this compound (C₁₃H₁₈OS), the theoretical monoisotopic mass can be calculated with high precision. This experimental precision allows for the unambiguous validation of the elemental composition of the parent molecular ion, distinguishing it from other potential isobaric compounds.
The validation is achieved by comparing the experimentally measured mass to the theoretical mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). The minuscule difference between these values, typically in the parts-per-million (ppm) range, confirms the elemental formula.
| Formula | Species | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |
|---|---|---|---|---|
| C₁₃H₁₈OS | [M]⁺• | 222.11056 | 222.11081 | 1.12 |
Electron ionization (EI) mass spectrometry induces fragmentation of the molecular ion (M⁺•). The resulting fragmentation pattern is a molecular fingerprint, providing critical information about the compound's structure. The fragmentation of this compound is dictated by the presence of the ketone and thioether functional groups. Key fragmentation pathways include alpha-cleavage adjacent to the carbonyl group and cleavage at the C-S bonds. libretexts.orgchemguide.co.ukmiamioh.edu
Key Fragmentation Pathways:
α-Cleavage (Ketone): Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway for ketones. miamioh.edu For this compound, this can result in the loss of a methyl radical (•CH₃) to form a stable acylium ion at m/z 207, or the loss of the larger alkylthio substituent to produce the acetyl cation ([CH₃CO]⁺) at m/z 43.
C-S Bond Cleavage: The carbon-sulfur bonds are susceptible to cleavage. Homolytic cleavage of the benzylic C-S bond can generate the stable 3-methylbenzyl radical and a sulfur-containing cation, or more favorably, the stable 3-methylbenzyl cation (a tropylium-like ion) at m/z 105.
McLafferty Rearrangement: Ketones with a γ-hydrogen relative to the carbonyl can undergo a characteristic McLafferty rearrangement. youtube.com In this molecule, abstraction of a hydrogen from the C5 methyl group is not possible. However, a rearrangement involving the benzylic hydrogens is conceivable, though less common.
The analysis of these fragments allows for a piece-by-piece reconstruction of the molecule's structure.
| Proposed Fragment Structure | m/z (Nominal) | Fragmentation Pathway |
|---|---|---|
| [C₁₂H₁₅OS]⁺ | 207 | α-Cleavage: Loss of •CH₃ |
| [C₈H₉]⁺ | 105 | Cleavage of C-S bond (3-methylbenzyl cation) |
| [C₅H₉S]⁺ | 101 | Cleavage of C-S bond and C-C bond |
| [C₂H₃O]⁺ | 43 | α-Cleavage: Acetyl cation |
Chiroptical Spectroscopy
The presence of a stereocenter at the C4 position renders this compound a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are indispensable for determining the absolute configuration of these isomers. wikipedia.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. youtube.com The key chromophore in this compound is the carbonyl group, which exhibits a weak n→π* electronic transition around 280-300 nm. libretexts.org This transition is electronically forbidden but becomes active in a chiral environment, giving rise to a CD signal known as a Cotton effect. vlabs.ac.in
The sign of the Cotton effect (positive or negative) is directly related to the absolute stereochemistry at the chiral center. The Octant Rule, an empirical method, can be used to predict the sign of the Cotton effect for chiral ketones. vlabs.ac.in By analyzing the spatial disposition of substituents in the eight octants surrounding the carbonyl group, one can predict whether the (R)- or (S)-enantiomer will exhibit a positive or negative Cotton effect, thus allowing for the assignment of the absolute configuration.
| Enantiomer | Predicted Transition | Approx. Wavelength (λₘₐₓ) | Predicted Sign of Cotton Effect |
|---|---|---|---|
| (R)-4-((3-Methylbenzyl)thio)pentan-2-one | n→π | ~290 nm | Positive |
| (S)-4-((3-Methylbenzyl)thio)pentan-2-one | n→π | ~290 nm | Negative |
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance as a function of the wavelength of light. kud.ac.in In the vicinity of a chromophore's absorption band, a chiral molecule will exhibit an anomalous ORD curve, which is directly related to the CD spectrum (this phenomenon is the Cotton effect). vlabs.ac.in
An ORD spectrum provides complementary information to a CD spectrum. A positive Cotton effect in CD corresponds to an ORD curve where the rotation first increases (peak or crest) as the wavelength decreases, before crossing the zero-rotation axis and reaching a minimum (trough). kud.ac.in A negative Cotton effect shows the opposite behavior. These characteristic curves are invaluable for confirming the absolute configuration determined by CD spectroscopy and have historically been a primary tool for stereochemical assignments in chiral ketones. libretexts.org
Theoretical and Computational Chemistry Studies of 4 3 Methylbenzyl Thio Pentan 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a framework for predicting molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 4-((3-Methylbenzyl)thio)pentan-2-one, DFT calculations would be instrumental in determining key electronic parameters. These would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
Furthermore, DFT can be employed to calculate the distribution of electron density and to derive various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function. This data would offer a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack at different atomic sites. A hypothetical data table for such findings would be structured as follows:
| Parameter | Calculated Value (Arbitrary Units) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap | |
| Electronegativity (χ) | |
| Chemical Hardness (η) |
Note: The table is for illustrative purposes, as specific calculated values for this compound are not available in the surveyed literature.
Ab Initio Methods for Ground State Geometries
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are the gold standard for determining the ground state geometries of molecules. These calculations would provide precise information on the bond lengths, bond angles, and dihedral angles of this compound. This geometric data is fundamental for understanding the molecule's three-dimensional structure and steric properties.
| Geometric Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-S | |
| Bond Length | C=O | |
| Bond Angle | C-S-C | |
| Dihedral Angle | C-C-S-C |
Note: This table illustrates the type of data that would be generated from ab initio calculations; specific values for the target compound are not currently available.
Conformational Analysis and Energy Landscapes
The flexibility of the thioether and alkyl chain in this compound suggests the existence of multiple low-energy conformations. A thorough conformational analysis is essential for understanding its dynamic behavior and how its shape can influence its interactions with other molecules.
Potential Energy Surface Mapping
Mapping the potential energy surface (PES) as a function of key dihedral angles would identify the various stable conformers (local minima) and the transition states (saddle points) that connect them. This analysis would provide a comprehensive picture of the molecule's conformational preferences and the energy barriers to rotation around its flexible bonds.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations would offer a dynamic view of the conformational landscape of this compound over time. By simulating the motion of the atoms at a given temperature, MD can explore the accessible conformational space and determine the relative populations of different conformers. This information is crucial for understanding the molecule's behavior in a solution or biological environment.
Intramolecular Interactions and Their Influence on Conformation
The conformation of this compound would be influenced by a variety of weak intramolecular interactions. These could include van der Waals forces between different parts of the molecule and potential weak hydrogen bonds involving the carbonyl oxygen. Identifying and quantifying these interactions are key to explaining the stability of certain conformations over others.
Reaction Mechanism Predictions
A plausible and common synthetic route to this compound involves the conjugate addition of 3-methylbenzylthiol to pent-3-en-2-one (B7821955), a classic example of a thia-Michael addition. Computational chemistry is instrumental in elucidating the intricate details of such reaction mechanisms, particularly through the characterization of transition states.
The thia-Michael addition is a nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound. The mechanism can be catalyzed by either a base or an acid. Computational studies, typically employing Density Functional Theory (DFT), are used to model the potential energy surface of the reaction, identifying reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.netnih.gov
In a base-catalyzed mechanism, the thiol is first deprotonated to form a more nucleophilic thiolate anion. researchgate.net The subsequent nucleophilic attack of the thiolate on the β-carbon of the enone proceeds through a transition state. DFT calculations can characterize the geometry of this transition state, revealing the bond-forming and bond-breaking distances. For related Michael additions, computations have shown that the nature of the transition state can be early or late. rsc.org An early transition state resembles the reactants, whereas a late transition state is closer in structure to the intermediate enolate. rsc.org
Key findings from computational studies on analogous thia-Michael additions include:
Activation Energy: DFT calculations can predict the activation energy barrier (ΔG‡) for the C-S bond formation, which is the rate-determining step. nih.gov Lower energy barriers indicate a faster reaction. Factors such as the solvent, catalyst, and substituents on both the thiol and the enone can influence this barrier. mdpi.com
Synchronicity: The transition state can be analyzed to determine if the C-S bond formation and the subsequent protonation steps (if concerted) occur simultaneously (synchronous) or sequentially (asynchronous). Many hetero-Diels-Alder reactions, which are related cycloadditions, have been shown via DFT to proceed through asynchronous concerted mechanisms. nih.gov
Hammond Postulate: In line with the Hammond postulate, the stability of the resulting enolate intermediate is often correlated with the transition state energy. nih.gov Computational models can calculate the energies of these intermediates, providing a rapid method for predicting the reactivity of various Michael acceptors toward sulfur nucleophiles. nih.gov
For the synthesis of this compound, a computational study would model the approach of the 3-methylbenzylthiolate to pent-3-en-2-one. The transition state would likely feature an elongated C-S distance as the new bond begins to form and a pyramidalization of the β-carbon. The calculated energy of this transition state would provide a quantitative prediction of the reaction rate.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry is a highly effective tool for predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized molecule. Methods like DFT can provide theoretical NMR spectra and vibrational frequencies that often show excellent agreement with experimental results. chemaxon.comnih.gov
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a standard application of computational chemistry. researchgate.netcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, is one of the most common and reliable approaches for calculating NMR shielding tensors. chemaxon.comresearchgate.net From these tensors, the isotropic chemical shifts (δ) can be determined by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, a computational study would first involve optimizing the molecule's three-dimensional geometry. Then, GIAO-DFT calculations would be performed to predict the ¹H and ¹³C chemical shifts. nih.gov Such calculations can accurately model the electronic environment of each nucleus, accounting for inductive and anisotropic effects from the benzyl (B1604629) ring, the thioether linkage, and the carbonyl group. chemaxon.comaps.org
While specific published data for this molecule is unavailable, a table of hypothetical predicted chemical shifts, based on typical values for similar functional groups derived from computational studies, is presented below. These values serve as a representative example of what such a calculation would yield.
| Atom Number/Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbon (C2) | - | 208.5 |
| Methylene (B1212753) Protons (H1) | 2.15 | 30.1 |
| Methine Proton (H4) | 3.10 | 45.2 |
| Methylene Protons (benzyl) | 3.75 | 35.8 |
| Methyl Protons (C5) | 1.30 | 21.5 |
| Aromatic Protons | 7.00 - 7.20 | 127.0 - 138.0 |
| Methyl Protons (on ring) | 2.35 | 21.4 |
| Note: These are representative values and not the result of a specific quantum chemical calculation on the target molecule. |
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational methods can predict these vibrational frequencies and their corresponding intensities. researchgate.net After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic displacements. ekb.eg
The results provide a list of vibrational modes and their frequencies. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. ekb.eg
For this compound, the most characteristic vibrations would be the C=O stretch of the ketone group and various vibrations associated with the thioether and the substituted aromatic ring. mdpi.com A computational analysis would provide precise frequencies for these modes.
Below is a table of hypothetical predicted key vibrational frequencies for the molecule, based on known ranges for its constituent functional groups. orgchemboulder.comspectroscopyonline.com
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch (Ketone) | 1715 | Strong |
| C-H Stretch (Aromatic) | 3020 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Weak |
| C-S Stretch (Thioether) | 650 - 750 | Weak-Medium |
| Note: These are representative values and not the result of a specific quantum chemical calculation on the target molecule. |
Chemical Reactivity and Transformations of 4 3 Methylbenzyl Thio Pentan 2 One
Reactions Involving the Ketone Functionality
The ketone group, a central feature of 4-((3-methylbenzyl)thio)pentan-2-one, dictates a significant portion of its reactivity. The presence of α-hydrogens on either side of the carbonyl group allows for enolization, which is the gateway to a variety of subsequent reactions, including nucleophilic additions and condensations.
Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. foodb.ca This keto-enol tautomerism is a fundamental process that can be catalyzed by either acid or base. youtube.com The formation of the enol or its conjugate base, the enolate, is a critical first step for many reactions at the α-carbon.
The molecule possesses two sets of α-hydrogens, at the C1 (methyl) and C3 (methine) positions, leading to the potential formation of two distinct enolates.
Kinetic Enolate: Formed by the deprotonation of the less sterically hindered α-hydrogen on the C1 methyl group. This process is rapid and is favored under conditions of strong, bulky bases at low temperatures. pearson.com
Thermodynamic Enolate: Results from the deprotonation of the more substituted α-hydrogen at the C3 position. This enolate is more stable due to the higher substitution of the double bond and is favored under conditions that allow for equilibrium, such as higher temperatures or weaker bases. pearson.com
The selective generation of either the kinetic or thermodynamic enolate allows for regioselective alkylation or acylation reactions, providing a powerful tool for constructing more complex molecules. Methods such as "soft enolization," which utilize reagents like MgBr₂·OEt₂ and a hindered base, can also be employed to facilitate reactions at the α-position without the need for pre-forming the enolate under harsh conditions. organic-chemistry.org
| Enolate Type | Favored Conditions | Rationale |
|---|---|---|
| Kinetic | Strong, bulky base (e.g., LDA), polar aprotic solvent (e.g., THF), low temperature (-78°C) | Rapid, irreversible deprotonation at the sterically most accessible α-hydrogen. pearson.com |
| Thermodynamic | Weaker base (e.g., NaH, alkoxides), higher temperature (e.g., 0°C to 25°C) | Reversible deprotonation allows equilibrium to favor the more stable, more substituted enolate. pearson.com |
Once formed, the enolate of this compound can act as a potent carbon nucleophile. This reactivity enables a variety of nucleophilic addition and condensation reactions. For instance, the enolate can react with aldehydes or ketones in aldol (B89426) addition reactions to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones.
Furthermore, these enolates can participate in C-alkylation reactions with alkyl halides or undergo acylation with acid chlorides or anhydrides. The choice between O-acylation and C-acylation can often be controlled by the reaction conditions. These transformations highlight the utility of the ketone functionality in forming new carbon-carbon bonds.
Transformations of the Thioether Moiety
The thioether (or sulfide) linkage in this compound offers a second site for chemical modification. The sulfur atom can be oxidized, the entire thioether group can be removed, or the sulfur can be alkylated to form sulfonium (B1226848) salts.
The sulfur atom in the thioether moiety is readily oxidized. β-ketosulfides can be selectively converted into the corresponding β-keto sulfoxides and subsequently to β-keto sulfones using various oxidizing agents. beilstein-journals.org These oxidized derivatives are valuable synthetic intermediates themselves. beilstein-journals.orgnih.gov
Oxidation to Sulfoxide (B87167): This transformation can be achieved using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst like Sc(OTf)₃, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. organic-chemistry.org The resulting β-keto sulfoxide is a chiral molecule if the sulfur atom becomes a stereocenter.
Oxidation to Sulfone: Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent. Reagents such as excess m-CPBA or potassium permanganate (B83412) are effective. organic-chemistry.org Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides directly to sulfones using H₂O₂. organic-chemistry.org The synthesis of β-keto sulfones is of significant interest as this motif is present in numerous biologically active molecules. researchgate.net
| Product | Typical Reagent(s) | Key Conditions |
|---|---|---|
| β-Keto Sulfoxide | H₂O₂/Sc(OTf)₃ or m-CPBA (1 equiv.) | Controlled stoichiometry, low temperature. organic-chemistry.org |
| β-Keto Sulfone | m-CPBA (≥2 equiv.) or H₂O₂/Niobium Carbide | Excess oxidant or specific catalyst. organic-chemistry.org |
The carbon-sulfur bond in the thioether can be cleaved through reductive desulfurization, effectively replacing the -(S)-(3-methylbenzyl) group with a hydrogen atom. This reaction would convert this compound into pentan-2-one. Several reagents are known to effect the desulfurization of β-keto sulfides. tandfonline.com
Common methods include:
Raney Nickel (W-2): A classic and highly effective reagent for desulfurization. tandfonline.com
Lithium in Liquid Ammonia: A powerful reducing system capable of cleaving C-S bonds. tandfonline.com
Zinc and Chlorotrimethylsilane: A reported method for the desulfurization of α-phenylthioketones. tandfonline.com
Buffered Sodium Amalgam: Has been shown to be effective for the desulfurization of β-ketosulfides. tandfonline.com
These reactions provide a method for using the thioether group as a temporary functionality to influence reactivity at the α-carbon, followed by its removal.
The sulfur atom of the thioether is nucleophilic and can react with electrophiles, particularly alkylating agents such as methyl iodide. pearson.commasterorganicchemistry.com This S-alkylation reaction results in the formation of a tertiary sulfonium salt. The resulting 4-(dimethyl(3-methylbenzyl)sulfonium)pentan-2-one cation would be a stable, isolable salt (with a suitable counter-ion like iodide). Sulfonium salts are useful as alkylating agents themselves or can undergo elimination reactions. The formation of a sulfonium salt can also be an intermediate step in the cleavage of thioethers. lookchem.com
Cyclization Reactions and Ring Formation
Currently, there are no specific studies documenting the cyclization reactions of this compound. However, the bifunctional nature of the molecule, containing both a ketone and a thioether linkage, presents theoretical possibilities for intramolecular reactions to form heterocyclic structures.
For instance, intramolecular aldol-type condensation could potentially be explored. This would require the generation of an enolate from the ketone, which could then attack an electrophilic center within the molecule. However, without a suitable electrophile, this pathway is unlikely.
Another hypothetical pathway could involve the sulfur atom. Under specific conditions, the thioether could be oxidized to a sulfoxide or sulfone, which might facilitate subsequent cyclization reactions. For example, a Pummerer-type rearrangement of a corresponding sulfoxide, if an appropriate activating agent is used, could lead to the formation of a new ring system.
Furthermore, reactions involving the aromatic ring, such as intramolecular Friedel-Crafts acylation, are theoretically plausible but would likely require harsh conditions and a suitable Lewis acid catalyst to overcome the deactivating effect of the methyl group and the thioether linkage. The regioselectivity of such a reaction would also need to be considered.
Derivatization Strategies for Structural Modification
While specific derivatization strategies for this compound have not been reported, its structure allows for several potential modifications. These modifications can be valuable for creating analogs with different physicochemical properties or for structure-activity relationship (SAR) studies in various contexts.
The ketone carbonyl group is a primary site for derivatization. Standard carbonyl chemistry could be employed to synthesize a variety of derivatives.
Table 1: Potential Derivatization Reactions at the Carbonyl Group
| Reaction Type | Reagent(s) | Potential Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) | 4-((3-Methylbenzyl)thio)pentan-2-ol |
| Reductive Amination | Amine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN) | N-substituted-4-((3-Methylbenzyl)thio)pentan-2-amine |
| Wittig Reaction | Phosphonium ylide (Ph₃P=CHR) | Alkene derivatives |
| Grignard Reaction | Grignard reagent (R-MgBr) | Tertiary alcohol derivatives |
| Knoevenagel Condensation | Active methylene (B1212753) compound, base | α,β-Unsaturated ketone derivatives |
The thioether linkage also offers opportunities for modification. Oxidation of the sulfur atom using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) could yield the corresponding sulfoxide and sulfone. These oxidized derivatives would have significantly different polarities and hydrogen bonding capabilities.
Additionally, modifications to the aromatic ring, such as electrophilic aromatic substitution (e.g., nitration, halogenation), could be explored, although the directing effects of the existing substituents would influence the position of the new substituent.
Applications in Advanced Materials Science and Organic Synthesis
Potential in Polymer Chemistry and Functional Materials (if applicable, non-biological)
There are no documented studies on the application of 4-((3-Methylbenzyl)thio)pentan-2-one in polymer chemistry or the development of functional materials.
Development of Sensory Materials (if applicable, non-biological)
Information regarding the use of this compound in the development of sensory materials is not available.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 4-((3-Methylbenzyl)thio)pentan-2-one from impurities, starting materials, or other components in a complex mixture. The choice between gas and liquid chromatography depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.
The structure of this compound contains a stereocenter at the fourth carbon atom, meaning it exists as two non-superimposable mirror images, or enantiomers. These enantiomers can exhibit different biological activities. Therefore, their separation and the determination of the enantiomeric excess (% ee) are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective for a wide range of chiral compounds, including ketones and thioethers. The differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Separation
| Parameter | Value/Description |
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Illustrative Results:
Retention Time of (R)-enantiomer: 8.5 min
Retention Time of (S)-enantiomer: 10.2 min
Enantiomeric Excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_S - A_R) / (A_S + A_R)| * 100
For analyzing this compound in complex research samples, such as reaction mixtures or biological extracts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds. The compound would first be separated from other components on a GC column (e.g., a capillary column with a non-polar stationary phase). The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, allowing for identification. The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.35 g/mol ). Key fragmentation patterns would include the loss of the 3-methylbenzyl group and fragments characteristic of the pentan-2-one structure. For trace analysis of sulfur compounds, GC can be coupled with a sulfur-selective detector like a Sulfur Chemiluminescence Detector (SCD) for enhanced sensitivity and selectivity. shimadzu.comthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for compounds that are not sufficiently volatile or are thermally labile. nih.gov It combines the separation power of HPLC with the detection capabilities of mass spectrometry. Reversed-phase HPLC using a C18 column is a common approach. nih.gov After separation, the analyte is ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) before entering the mass analyzer. LC coupled with tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive quantification through methods like Multiple Reaction Monitoring (MRM), making it ideal for analyzing the compound in complex matrices. nih.govnih.gov
Hyphenated Techniques for Structural Confirmation in Research Samples
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous structural confirmation of newly synthesized compounds like this compound. nih.govijarnd.comnih.gov
GC-MS and LC-MS, as discussed above, are primary examples. The use of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This allows for the determination of the elemental formula of the parent compound and its fragments, confirming the structure with high confidence.
For even more detailed structural analysis, techniques like LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) can be employed. ijnrd.org While less sensitive than MS, LC-NMR provides rich structural information by acquiring ¹H and ¹³C NMR spectra of the compound after it has been separated chromatographically. This can definitively establish the connectivity of atoms within the molecule, distinguishing it from structural isomers.
Spectrophotometric Methods for Quantitative Analysis in Research Settings
In research settings where a rapid and cost-effective quantitative method is needed and the sample matrix is relatively simple, UV-Visible spectrophotometry can be a valuable tool. testronixinstruments.com The this compound molecule contains two primary chromophores: the aromatic ring of the methylbenzyl group and the carbonyl group of the ketone. These functional groups absorb ultraviolet (UV) light.
A quantitative assay can be developed by measuring the absorbance of solutions of the compound at a specific wavelength (λmax) and creating a calibration curve based on the Beer-Lambert law. To improve sensitivity and selectivity, or to shift the analysis into the visible spectrum, the ketone functional group can be derivatized. A classic method for ketone quantification involves reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) to form a 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative is highly colored and can be quantified colorimetrically at a wavelength in the visible range (e.g., 480 nm), which minimizes interference from other UV-absorbing compounds.
Table 2: Example Calibration Data for Spectrophotometric Analysis of a Ketone Derivative
| Standard Concentration (µg/mL) | Absorbance at 480 nm |
| 0.0 | 0.000 |
| 2.0 | 0.155 |
| 4.0 | 0.310 |
| 6.0 | 0.465 |
| 8.0 | 0.620 |
| 10.0 | 0.775 |
A plot of absorbance versus concentration would yield a straight line, which can be used to determine the concentration of this compound in an unknown sample after derivatization.
Conclusion and Future Directions in 4 3 Methylbenzyl Thio Pentan 2 One Research
Summary of Key Methodological Advances
In recent years, significant progress has been made in the synthesis of thioethers, which would be applicable to the preparation of 4-((3-Methylbenzyl)thio)pentan-2-one. researchgate.netcornell.edu Traditional methods often rely on the reaction of a thiol with an organic halide, which can be limited by the availability and stability of the thiol precursor. taylorandfrancis.com Modern synthetic protocols have expanded to include a variety of catalysts and sulfur sources to overcome these limitations. researchgate.netcornell.edu
Key methodological advances that could be applied to the synthesis of this compound and its derivatives include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods have become a cornerstone for the formation of carbon-sulfur bonds, offering high efficiency and broad substrate scope. researchgate.net Various transition metals, including palladium and copper, are used to catalyze the coupling of thiols or thiol surrogates with organic electrophiles. researchgate.net
Metal-Free Synthesis: To address the cost and potential toxicity of transition metal catalysts, metal-free approaches for thioether synthesis have been developed. These methods often utilize alternative activation strategies, such as photoredox catalysis or the use of hypervalent iodine reagents. researchgate.net
Use of Odorless Thiol Surrogates: The unpleasant odor of many thiols is a practical challenge in their application. taylorandfrancis.com The development of odorless and more stable thiol surrogates, such as xanthates and sulfonyl hydrazones, represents a significant practical advancement in the synthesis of thioethers. researchgate.net
Asymmetric Synthesis: The development of methods for the asymmetric synthesis of chiral thioethers is a major area of research, driven by the importance of enantiomerically pure compounds in medicinal chemistry. nih.govbeilstein-journals.orgnih.gov Catalytic asymmetric additions of thiols to α,β-unsaturated ketones are a relevant approach for creating chiral β-ketothioethers. beilstein-journals.org
These advancements provide a robust toolkit for the potential synthesis of this compound and a diverse library of its analogs for further study.
Unresolved Questions and Challenges in Synthesis and Reactivity
Despite the progress in synthetic methodologies, several challenges and unresolved questions remain, particularly in the context of a specific molecule like this compound.
Key Challenges:
| Challenge | Description |
| Stereoselective Synthesis | The development of highly stereoselective methods for the synthesis of chiral thioethers, including β-ketothioethers, remains a significant challenge. nih.govbeilstein-journals.org Achieving high enantiomeric and diastereomeric purity is often difficult and requires sophisticated catalyst design. |
| Functional Group Tolerance | While many modern synthetic methods offer good functional group tolerance, the presence of multiple reactive sites in a molecule can still lead to side reactions and reduced yields. The ketone functionality in this compound could potentially interfere with certain catalytic systems. |
| Scalability and Sustainability | Many novel synthetic methods developed in academic laboratories are not readily scalable for industrial production. Furthermore, the use of hazardous reagents and solvents, as well as the generation of waste, are ongoing concerns that need to be addressed to develop more sustainable synthetic routes. tandfonline.comresearchgate.net |
| Reactivity Control | The reactivity of the thioether and ketone moieties in this compound has likely not been extensively studied. Understanding and controlling the chemoselectivity of reactions involving this compound would be crucial for its use as a synthetic intermediate. |
Further research is needed to address these challenges and to develop more efficient, selective, and sustainable methods for the synthesis and manipulation of β-ketothioethers like this compound.
Emerging Research Areas and Interdisciplinary Connections
The unique combination of a thioether and a ketone functional group in this compound suggests potential applications in several emerging research areas, fostering interdisciplinary collaborations.
Medicinal Chemistry and Drug Discovery: Organosulfur compounds are prevalent in a wide range of biologically active molecules and approved drugs. openaccesspub.orgjmchemsci.com The thioether moiety can influence a molecule's pharmacokinetic and pharmacodynamic properties. researchgate.net Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents, for instance, in the areas of anticancer, anti-inflammatory, or antimicrobial research. openaccesspub.orgfrontiersin.org
Materials Science: Sulfur-containing polymers and materials often exhibit unique optical and electronic properties. openaccesspub.org The reactivity of the ketone and the potential for oxidation of the thioether in this compound could be exploited in the design of novel polymers and functional materials.
Flavor and Fragrance Chemistry: Some related thioethers are known for their distinct aromas and are used as flavoring agents. nih.govthegoodscentscompany.com Research could be conducted to evaluate the sensory properties of this compound and its potential use in the food and fragrance industries.
Chemical Biology: Thioether-containing molecules can be used as chemical probes to study biological processes. The reactivity of the ketone could be utilized for bioconjugation, allowing the attachment of fluorescent tags or other reporter groups to study the interactions of this class of compounds within a biological system.
The exploration of these interdisciplinary connections could uncover novel applications and expand the scientific understanding of this and related chemical entities.
Prospects for Rational Design of Related Chemical Entities
The principles of rational design can be applied to create new molecules based on the structure of this compound with tailored properties. mdpi.com
Strategies for Rational Design:
| Design Approach | Potential Outcome |
| Structural Modification of the Benzyl (B1604629) Group | Introducing different substituents on the aromatic ring could modulate the electronic properties and steric bulk of the molecule, potentially influencing its biological activity or material properties. |
| Variation of the Ketone Chain | Altering the length and branching of the pentanone chain could impact the molecule's lipophilicity and conformational flexibility, which are important parameters for drug-likeness. |
| Bioisosteric Replacement | Replacing the thioether linkage with other functional groups, such as an ether or an amine, could lead to compounds with different chemical stability and biological profiles while maintaining a similar overall structure. |
| Computational Modeling | The use of computational methods, such as quantitative structure-activity relationship (QSAR) studies, can help to predict the properties of newly designed molecules and guide synthetic efforts towards compounds with desired characteristics. mdpi.com |
Through the systematic application of these rational design principles, it is conceivable to develop a range of novel chemical entities derived from this compound with optimized properties for specific applications in medicine, materials science, or other fields. A recent study on lenalidomide (B1683929) analogs demonstrated that incorporating a thioether moiety can be an effective strategy for discovering new anti-tumor agents. nih.gov
Q & A
Q. What synthetic methodologies are most effective for producing 4-((3-Methylbenzyl)thio)pentan-2-one?
The compound can be synthesized via nucleophilic thiol-alkylation reactions. A common approach involves reacting 4-methylpentan-2-one derivatives with 3-methylbenzyl thiol under basic conditions (e.g., using NaH or K₂CO₃ as a base). For instance, similar thioether compounds like 4-Methyl-4-((4-methylbenzyl)thio)pentan-2-one (4o) were synthesized with 79% yield using a thiol-substitution reaction in dichloromethane at room temperature . Optimization of reaction time, solvent polarity, and stoichiometric ratios of reactants is critical for maximizing yield.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structural integrity of this compound?
- ¹H NMR : Key signals include a singlet for the methyl group adjacent to the ketone (δ ~2.1 ppm), a triplet for the methylene group near the sulfur (δ ~3.1 ppm), and aromatic protons from the 3-methylbenzyl moiety (δ ~7.2–7.4 ppm).
- ¹³C NMR : The carbonyl carbon resonates at δ ~208 ppm, while the thioether carbon appears at δ ~35–40 ppm.
- HRMS : The molecular ion peak should match the exact mass of C₁₃H₁₈OS (calculated m/z 238.1088). These methods were validated for analogous compounds like 4-(Benzylthio)-4-methylpentan-2-one (4n) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR or mass spectra may arise from impurities, solvent effects, or degradation. For example, organic compounds in wastewater samples degrade over time due to temperature-dependent reactions, altering spectral profiles . To mitigate this:
- Use fresh samples and low-temperature storage (e.g., –20°C).
- Cross-validate with complementary techniques (e.g., IR for functional groups or X-ray crystallography if crystalline).
- Compare data with structurally related compounds (e.g., 2-((4-Fluorophenyl)thio)pentan-3-one ) to identify consistent spectral patterns .
Q. What strategies improve regioselectivity in thioether formation for derivatives of this compound?
Regioselectivity is influenced by steric and electronic factors. For example:
- Steric hindrance : Bulky substituents on the benzyl group (e.g., 4-chlorobenzyl vs. 3-methylbenzyl) may reduce side reactions.
- Catalytic additives : Pd(PPh₃)₄ or other transition-metal catalysts can enhance selectivity in cross-coupling reactions, as seen in thiophene-containing analogs .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution pathways over elimination .
Q. How does structural modification of the benzylthio group impact the compound’s bioactivity?
Modifications to the benzyl group (e.g., halogenation, methoxylation) alter lipophilicity and electronic properties, affecting interactions with biological targets. For example:
Q. What are the limitations of current synthetic protocols for scaling up production?
- Low yields : Some routes, like 4-(Cyclohexylthio)-4-methylpentan-2-one (4s), achieve only 41% yield due to steric challenges .
- Purification difficulties : Oily intermediates (common in thioether syntheses) complicate column chromatography. Alternatives include distillation or recrystallization.
- Degradation risks : Prolonged reaction times or elevated temperatures may degrade thioether bonds, necessitating strict temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
